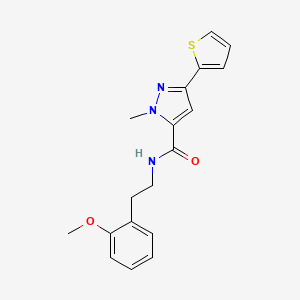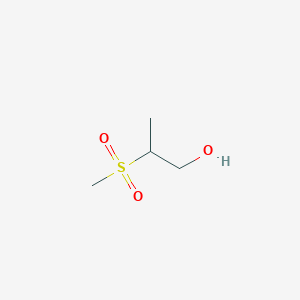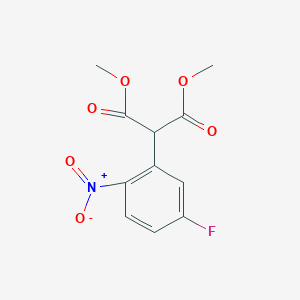
2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan derivatives, such as 2-Furanylboronic acid , are commonly used in the synthesis of various organic compounds. They often serve as building blocks in the creation of larger, more complex molecules .
Synthesis Analysis
The synthesis of furan derivatives often involves the dehydration of sugars or other carbohydrate-derived compounds . For instance, 3-(2-furyl)acrylic acid can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .
Molecular Structure Analysis
Furan derivatives typically contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The exact structure of “2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid” would depend on the specific arrangement and bonding of these atoms.
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, furfural, a common furan derivative, is a colorless liquid with an almond-like odor . It has a density of 1.1601 g/mL at 20 °C and a boiling point of 162 °C .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interaction
The study of crystal and molecular structures of compounds related to "2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid" reveals significant insights into their crystallization behaviors and molecular interactions. For instance, the research on the crystal structures of thiopyran derivatives provides a detailed understanding of how the substitution of a furyl-group affects the molecular packing and interactions in the solid state, indicating the importance of such modifications in the design of molecular materials (Chruszcz et al., 2002).
Synthesis and Antimicrobial Activity
The synthesis of morpholine derivatives from furan-2-carboxylic acids demonstrates the potential antimicrobial applications of compounds structurally related to "this compound." Such studies contribute to the discovery of new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Matiichuk et al., 2021).
Chemical Synthesis and Reactions
Research on the cyclocondensation of dialkylbenzylcarbinols with 2-cyanofuran leading to dihydroisoquinolines, and their reaction with maleic anhydride, illustrates the compound's utility in synthesizing complex heterocyclic structures. This area of study is crucial for developing new synthetic methodologies and understanding reaction mechanisms (Mikhailovskii et al., 2013).
Applications in Dye-Sensitized Solar Cells (DSCs)
The development of copper(I) complexes of disubstituted bipyridine dicarboxylic acids, including derivatives of the compound , for use in dye-sensitized solar cells (DSCs), represents a significant application in renewable energy technologies. This research demonstrates the potential of such compounds in enhancing the efficiency and performance of DSCs (Constable et al., 2009).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules. For example, some furan derivatives have been found to inhibit certain enzymes . The specific mechanism of action of “2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid” would depend on its molecular structure and the context in which it is used.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMLFUWRDFYFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)
![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)



![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)

